![molecular formula C14H15ClN2O2 B3490227 N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B3490227.png)
N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
描述
N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl chain, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the isoxazole ring.
Attachment of the Chlorophenyl Group: The 4-chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with an ethylamine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the isoxazole ring with the chlorophenyl ethylamine derivative. This can be achieved through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the chlorophenyl group and the isoxazole ring suggests possible anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxylate: Similar structure but with an ester group instead of a carboxamide.
N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide: Similar structure but with a fluorine atom instead of chlorine.
N-[2-(4-bromophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is unique due to the specific combination of the chlorophenyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-13(10(2)19-17-9)14(18)16-8-7-11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGWSDWUSRYBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


METHANONE](/img/structure/B3490148.png)
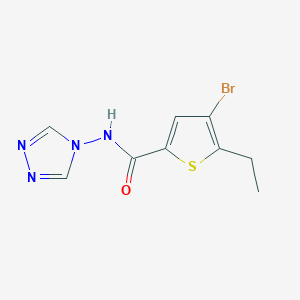
![N-[(2-fluorophenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B3490158.png)
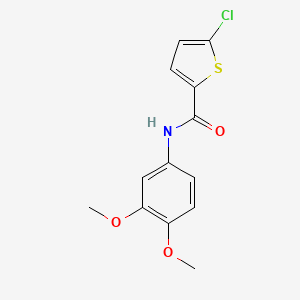
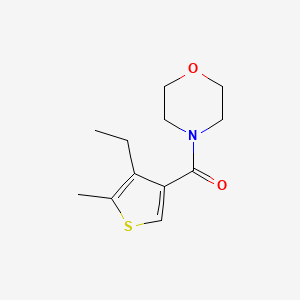
![N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE](/img/structure/B3490181.png)
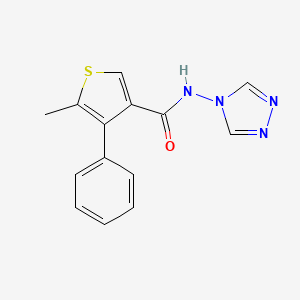
![N-(PYRIMIDIN-2-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3490204.png)

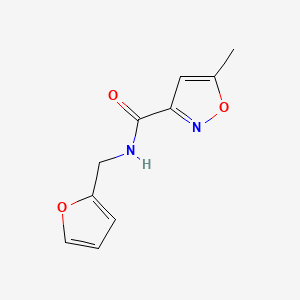
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B3490233.png)
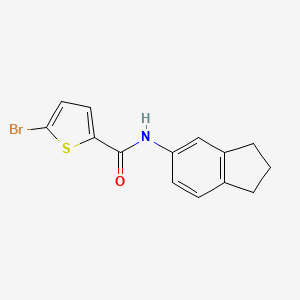
![(5-BROMO-2-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B3490246.png)
![(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B3490260.png)
